Dinaciclib

Description

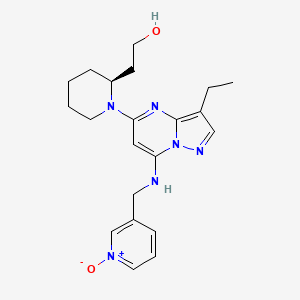

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMQWRZWLQKKBJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779353-01-4 | |

| Record name | Dinaciclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779353-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8ECV0NBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Therapeutic Target of Dinaciclib: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaciclib (formerly SCH727965) is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation and transcriptional control. Its primary therapeutic action stems from the simultaneous inhibition of multiple CDKs, leading to cell cycle arrest, suppression of survival signaling, and induction of apoptosis in cancer cells. This document provides an in-depth overview of this compound's therapeutic targets, mechanism of action, and the experimental methodologies used to elucidate its function.

Primary Therapeutic Target: Cyclin-Dependent Kinases (CDKs)

The primary therapeutic targets of this compound are specific members of the cyclin-dependent kinase family. It exhibits potent, low-nanomolar inhibitory activity against CDKs essential for both cell cycle progression and transcriptional regulation.[1][2][3] Dysregulation of these kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[1][4]

This compound was developed as a second-generation CDK inhibitor, demonstrating a superior efficacy and therapeutic index in preclinical models compared to earlier compounds like flavopiridol.[5][6] Its selectivity profile is key to its mechanism of action.

Data Presentation: Kinase Inhibitory Potency

The inhibitory activity of this compound has been quantified using cell-free kinase assays, with the half-maximal inhibitory concentration (IC50) serving as the primary metric of potency. This compound is a selective inhibitor of CDK1, CDK2, CDK5, and CDK9.[2][3][7]

| Kinase Target | IC50 (nM) | Primary Function | Reference(s) |

| CDK1 | 3 - 4 | G2/M phase transition, Mitosis | [1][2][3] |

| CDK2 | 1 | G1/S phase transition, S phase progression | [1][2][3] |

| CDK5 | 1 | Neuronal functions, Pro-survival signaling | [1][2][3] |

| CDK9 | 4 | Transcriptional elongation (RNA Pol II) | [1][2][3] |

| CDK4 | 100 | G1 phase progression | [1] |

| GSK3β | 800 | Multiple signaling pathways | [1] |

| ERK2 | 4100 | MAPK/ERK signaling pathway | [1] |

Core Mechanism of Action

This compound exerts its anti-tumor effects through a multi-pronged mechanism that converges on the induction of programmed cell death (apoptosis). This is achieved primarily through two synergistic actions: cell cycle arrest and transcriptional suppression .[8]

Cell Cycle Arrest

By potently inhibiting CDK1 and CDK2, this compound effectively halts the cell division cycle at two critical checkpoints: the G1/S and G2/M transitions.[8][9][10]

-

CDK2 Inhibition: Blocks the phosphorylation of the Retinoblastoma protein (Rb).[11] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. This leads to a G1 arrest.[11][12]

-

CDK1 Inhibition: Prevents the cell from entering mitosis, causing a G2/M phase arrest.[13][14]

This disruption of the cell cycle is a key component of this compound's cytostatic and cytotoxic effects.[9][10]

Transcriptional Suppression

This compound's inhibition of CDK9 is critical to its mechanism.[8] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II). This phosphorylation event is essential for the transition from transcriptional initiation to productive elongation.

By inhibiting CDK9, this compound prevents RNAP II-mediated transcriptional elongation.[3] This leads to a rapid downregulation of proteins with short half-lives, many of which are key pro-survival and anti-apoptotic factors, most notably Myeloid cell leukemia 1 (MCL-1).[4][11][15] The depletion of these survival proteins sensitizes cancer cells to apoptosis.

References

- 1. This compound, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. This compound, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. This compound Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin-Dependent Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthetic lethality of cyclin-dependent kinase inhibitor this compound with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Study of the mechanism by which this compound induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

Dinaciclib as a CDK9 Inhibitor in Solid Tumors: A Technical Guide

Executive Summary: Dinaciclib (formerly SCH727965) is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, CDK5, and notably, CDK9.[1][2][3][4] Its mechanism of action in solid tumors is strongly linked to the inhibition of CDK9, a key regulator of transcriptional elongation. By targeting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived, critical oncoproteins and survival factors such as MYC and Mcl-1. This disruption of transcriptional programs induces cell cycle arrest, promotes apoptosis, and ultimately inhibits tumor growth.[1][5] Preclinical studies across a range of solid tumor models, including triple-negative breast cancer, neuroblastoma, and clear cell renal cell carcinoma, have validated its anti-tumor efficacy both in vitro and in vivo.[1][6][7] This guide provides an in-depth overview of this compound's mechanism as a CDK9 inhibitor, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

The Role of CDK9 in Oncogenic Transcription

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that functions as a critical regulator of gene transcription.[8] It is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also comprises a regulatory cyclin partner, predominantly Cyclin T1.[9][10] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an event that is essential for releasing RNAP II from promoter-proximal pausing and facilitating productive transcriptional elongation.[10][11]

In many solid tumors, cancer cells become dependent on the continuous, high-level transcription of specific genes for their survival and proliferation. These often include oncogenes like MYC and genes encoding anti-apoptotic proteins such as Mcl-1 and Survivin, which are characterized by short mRNA and protein half-lives.[5][8] Dysregulation and overexpression of the CDK9 pathway are observed in various malignancies, making it a crucial node for maintaining the malignant phenotype and a valuable therapeutic target.[8][12][13]

This compound: A Potent Inhibitor of Transcriptional CDKs

Mechanism of Action

This compound is a small-molecule inhibitor that competitively binds to the ATP-binding pocket of several CDKs, including CDK9.[11][14] By inhibiting the kinase activity of CDK9 within the P-TEFb complex, this compound prevents the phosphorylation of the RNAP II CTD at the Serine 2 position.[6][15] This action effectively stalls transcriptional elongation, leading to a rapid depletion of transcripts for key survival proteins. The subsequent decrease in the levels of oncoproteins like MYC and anti-apoptotic proteins like Mcl-1 deprives the cancer cell of essential survival signals, ultimately triggering apoptosis.[1][16]

Kinase Inhibitory Profile

This compound is characterized by its potent inhibition of multiple CDKs, with IC50 values in the low nanomolar range for those involved in both transcription and cell cycle control.

| Kinase Target | IC50 (nmol/L) | Primary Function | Reference(s) |

| CDK2 | 1 | Cell Cycle (G1/S) | [2][17][18] |

| CDK5 | 1 | Neuronal function, Proliferation | [2][17][18] |

| CDK1 | 3 | Cell Cycle (G2/M) | [2][17][18] |

| CDK9 | 4 | Transcription Elongation | [1][2][17][18] |

| CDK4 | 100 | Cell Cycle (G1) | [3] |

| CDK6 | 60-100 | Cell Cycle (G1) | [19] |

| CDK7 | 60-100 | Transcription Initiation | [19] |

Preclinical Activity in Solid Tumors

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide array of solid tumor cell lines. Its efficacy is often pronounced in tumors driven by transcriptional addiction, such as those with MYC overexpression.

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Key Findings | Reference(s) |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, various PDX lines | ~6 (MDA-MB-231) | Induces G2/M arrest and apoptosis; particularly effective in MYC-elevated TNBC. | [1][7] |

| Clear Cell Renal Cell Carcinoma (CC-RCC) | 786-O, ACHN, Caki-1, etc. | 5 - 16 | Shows synthetic lethality with VHL-deficiency; reduces pRb and Mcl-1. | [7] |

| Neuroblastoma (NB) | NGP, SH-SY5Y, SK-N-AS | Not specified | Blocks phosphorylation of RNAP II (Ser2) and Rb; induces cell death. | [6][15] |

| Thyroid Cancer | 8505C, BHT101, C643, etc. | ≤ 16.0 | Induces G2/M arrest; decreases Mcl-1, Bcl-xL, and survivin. | [4] |

| Cholangiocarcinoma (CCA) | KKU-100, KKU-213A | Not specified | Suppresses proliferation and induces G1/S arrest; effective in gemcitabine-resistant cells. | [20][21] |

| Pediatric Solid Tumors | 23 cell lines (various) | Median: 7.5 | Cytotoxic activity observed across a broad panel of pediatric cancer cell lines. | [22] |

| Nonseminomatous Testicular Cancer | NT2/D1, NCCIT | 800 - 5390 | Reduces cell viability and proliferation; enhances cisplatin efficacy. | [23] |

| Biliary Tract Cancer (BTC) | KKU-100, OZ | 7 - 8 | Reduces expression of anti-apoptotic protein Mcl-1. | [24] |

In Vivo Efficacy

This compound has consistently shown the ability to inhibit tumor growth and induce regression in various patient-derived xenograft (PDX) and cell line-based xenograft models of solid tumors.

| Cancer Type | Model | Dosing Regimen | Key Outcomes | Reference(s) |

| Triple-Negative Breast Cancer (TNBC) | WHIM12 PDX | 50 mg/kg, i.p., daily (5 days/week) for 4 weeks | Significant tumor growth inhibition; reduced MYC, Cyclin B1, and Survivin in tumors. | [1] |

| Neuroblastoma (NB) | NGP & SH-SY5Y Orthotopic Xenografts | 20 mg/kg, i.p., daily | Significant tumor regression; blocked phosphorylation of Rb and RNAP II in vivo. | [6] |

| Clear Cell Renal Cell Carcinoma (CC-RCC) | PDX Orthotopic Model | 30 mg/kg, i.p., 3 times/week for 4 weeks | Significantly decreased tumor growth kinetics, size, and weight. | [7] |

| Thyroid Cancer (Anaplastic) | 8505C Xenograft | 40 mg/kg, i.p., daily | Significantly retarded tumor growth. | [4] |

| Pediatric Solid Tumors | 36 Solid Tumor Xenografts | 40 mg/kg, i.p., twice weekly for 2 weeks | Induced significant delays in event-free survival in 64% of models. | [22] |

Key Downstream Effects of CDK9 Inhibition

The anti-tumor activity of this compound stems from a cascade of molecular events following the inhibition of CDK9-mediated transcription.

Suppression of Oncogenic Transcription Factors

A primary consequence of CDK9 inhibition is the downregulation of the proto-oncogene MYC. MYC is a potent transcription factor that drives the expression of numerous genes involved in cell cycle progression and metabolism.[1] Because MYC itself has a very short half-life, its protein levels are highly sensitive to transcriptional inhibition, making it a key vulnerability in MYC-driven cancers treated with this compound.[1][25]

Depletion of Anti-Apoptotic Proteins

Cancer cells rely on anti-apoptotic proteins to evade programmed cell death. CDK9 inhibition by this compound leads to the rapid downregulation of crucial BCL-2 family members like Mcl-1 and Inhibitor of Apoptosis (IAP) family members like Survivin.[1][4][16] The depletion of these short-lived survival factors lowers the apoptotic threshold of cancer cells, sensitizing them to cell death signals.

Induction of Cell Cycle Arrest and Apoptosis

This compound treatment consistently induces cell cycle arrest, often at the G2/M phase, which is associated with the downregulation of proteins like Cyclin B1.[1][4] This is also attributed to its potent inhibition of the mitotic kinase CDK1. The combination of cell cycle disruption and the loss of pro-survival signaling culminates in the induction of apoptosis, evidenced by the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[6][7]

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a method to assess the effect of this compound on the viability of solid tumor cell lines by measuring cellular ATP levels.

-

Cell Plating: Seed cells in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in growth medium. Add the desired final concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO) to the wells.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified, 5% CO2 incubator.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol describes the detection of changes in protein expression (e.g., p-RNAPII, MYC, Mcl-1, cleaved PARP) following this compound treatment.

-

Cell Lysis: Treat cultured cells with this compound for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 4-20% Tris-Glycine polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody (e.g., anti-Mcl-1, anti-MYC, anti-cleaved PARP, anti-p-RNAPII Ser2, anti-β-Actin) overnight at 4°C with gentle agitation.

-

-

Washing and Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. β-Actin is typically used as a loading control.

In Vivo Xenograft Study Workflow

This workflow details a typical preclinical trial of this compound in a solid tumor xenograft mouse model.

Clinical Evaluation in Solid Tumors

This compound has been evaluated in multiple clinical trials for various solid malignancies. While single-agent activity has been observed, responses have been modest in unselected patient populations. Research is ongoing to identify predictive biomarkers (such as MYC overexpression) and effective combination strategies.[1][26][27]

| Trial Phase | Cancer Type(s) | Dosing Regimen | Key Findings & Toxicities | Reference(s) |

| Phase 1 | Advanced Solid Malignancies | 0.33-14 mg/m², 2-hr IV infusion, weekly for 3 weeks (28-day cycle) | Recommended Phase 2 Dose (RP2D): 12 mg/m². 10/48 subjects achieved prolonged stable disease. Common AEs: nausea, anemia, fatigue. DLTs: orthostatic hypotension, elevated uric acid. | [19] |

| Phase 2 | Advanced Breast Cancer | 50 mg/m², 2-hr IV infusion, every 21 days | Trial stopped early for inferiority vs. capecitabine. 2/7 ER+/HER2- patients had a partial response. Common Grade 3/4 AEs: neutropenia, leukopenia. | [26] |

| Phase 1b | Advanced TNBC (in combination with Pembrolizumab) | 33 mg/m² (RP2D), IV on Days 1 & 8 of a 21-day cycle | 1 CR, 4 PRs among 29 evaluable patients. MYC IHC staining correlated with response. Manageable toxicities. | [27] |

| Phase 1 | Advanced Solid Tumors (in combination with Veliparib) | This compound: 30 mg/m²; Veliparib: 400 mg BID | MTD established. Combination was poorly tolerated. Limited anti-tumor activity observed. Common toxicities: neutropenia, nausea, fatigue. | [28] |

Conclusion and Future Directions

This compound is a potent inhibitor of CDK9 with a clear mechanism of action rooted in the suppression of oncogenic transcriptional programs. Its ability to downregulate key survival proteins like MYC and Mcl-1 provides a strong rationale for its use in transcriptionally addicted solid tumors.[1][25] Preclinical data are robust, demonstrating significant anti-tumor activity across a variety of cancer types.[1][4][6][7]

However, clinical efficacy as a monotherapy in broad patient populations has been limited, highlighting the need for improved patient selection strategies.[26][29] Future development should focus on:

-

Biomarker-Driven Trials: Enrolling patients with tumors exhibiting high levels of MYC expression or other markers of transcriptional dependency.[27]

-

Combination Therapies: Combining this compound with agents that have complementary mechanisms, such as PARP inhibitors in HR-proficient tumors or immune checkpoint inhibitors.[27][28]

-

Optimized Dosing Schedules: Exploring alternative schedules to mitigate toxicities while maintaining therapeutic concentrations.[28]

By refining its clinical application, this compound remains a promising therapeutic agent with the potential to address significant unmet needs in the treatment of solid tumors.

References

- 1. Inhibition of cyclin dependent kinase 9 by this compound suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. A cyclin-dependent kinase inhibitor, this compound in preclinical treatment models of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic lethality of cyclin-dependent kinase inhibitor this compound with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of CDK9 Inhibition by this compound in Combination with Apoptosis Modulating izTRAIL for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. A first-in-human, phase 1, dose-escalation study of this compound, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor this compound on Cholangiocarcinoma In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]

- 22. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. tandfonline.com [tandfonline.com]

- 25. oncotarget.com [oncotarget.com]

- 26. Randomized phase II trial of the cyclin-dependent kinase inhibitor this compound (MK-7965) versus capecitabine in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ascopubs.org [ascopubs.org]

- 28. researchgate.net [researchgate.net]

- 29. This compound, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Dinaciclib on Cell Cycle Checkpoints: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaciclib is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative and pro-apoptotic effects across a range of malignancies.[1] Its primary mechanism of action involves the disruption of cell cycle progression by targeting key regulators of cell cycle checkpoints.[1] This technical guide provides an in-depth analysis of this compound's effects on the G1/S and G2/M transitions, as well as the spindle assembly checkpoint. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In conjunction with their regulatory cyclin partners, CDKs drive the progression of the cell through distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis).[2] Cell cycle checkpoints are critical surveillance mechanisms that ensure the fidelity of cell division by halting progression in response to cellular stress or damage.[3] Dysregulation of CDKs is a hallmark of cancer, leading to uncontrolled cell proliferation.[4]

This compound (formerly SCH727965) is a powerful CDK inhibitor with high affinity for CDK1, CDK2, CDK5, and CDK9.[4] Its ability to target multiple CDKs allows it to intervene at several critical junctures of the cell cycle, making it a compound of significant interest in oncology research.[1][5] This guide will dissect the molecular consequences of this compound's inhibitory action on these key cell cycle checkpoints.

Mechanism of Action at Cell Cycle Checkpoints

This compound's primary anti-tumor activity stems from its inhibition of CDKs that govern the G1/S and G2/M transitions. By blocking the catalytic activity of these kinases, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and, in many cases, apoptosis.[1]

G1/S Checkpoint Inhibition

The transition from the G1 to the S phase is a critical commitment point in the cell cycle, largely governed by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes.[2] These complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the expression of genes necessary for DNA replication.[6] While this compound is a potent inhibitor of CDK2, its effect on the G1/S checkpoint can be cell-line dependent.[7] In some cancer cell lines, treatment with this compound leads to an accumulation of cells in the G0/G1 phase.[7]

G2/M Checkpoint Arrest

A more predominant effect of this compound is the induction of a robust G2/M arrest.[6][8] This is primarily due to the inhibition of CDK1 (also known as CDC2), the master regulator of the G2/M transition and entry into mitosis.[2] CDK1, in complex with cyclin B, phosphorylates a multitude of substrates to initiate the profound cellular changes associated with mitosis, including chromosome condensation and spindle formation.[3] this compound's inhibition of CDK1 prevents these events, causing cells to accumulate at the G2/M boundary.[9] Studies have shown a significant increase in the G2/M cell population, ranging from 20% to 30%, following this compound treatment.[6]

Disruption of the Spindle Assembly Checkpoint and Induction of Anaphase Catastrophe

The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism during mitosis that ensures proper attachment of all chromosomes to the mitotic spindle before allowing the cell to enter anaphase.[10][11] This checkpoint prevents chromosomal missegregation and aneuploidy.[10] this compound's inhibition of CDK1 and CDK2 has been shown to induce a phenomenon known as "anaphase catastrophe" in lung cancer cells.[2] This process is characterized by multipolar cell divisions and extensive chromosome missegregation, ultimately leading to apoptosis.[2] This suggests that this compound can override the SAC, forcing cells with aberrant spindle formations to proceed through a lethal mitosis.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the activity of this compound from various preclinical studies.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| CDK Target | IC50 (nM) | Reference |

| CDK1 | 3 | [7] |

| CDK2 | 1 | [7] |

| CDK5 | 1 | [7] |

| CDK9 | 4 | [7] |

| CDK4/Cyclin D | 100 | [4] |

Table 2: Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cells

| Cell Line | This compound Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| A2780 | 0.01 | - | - | Increased | [7] |

| A2780 | 0.1 | Increased | - | - | [7] |

| OVCAR3 | 0.01 | - | Increased | - | [7] |

| OVCAR3 | 0.1 | - | - | Increased | [7] |

Note: "-" indicates that a significant change was not reported at this concentration.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of this compound on cell cycle checkpoints.

Cell Culture and Drug Treatment

-

Cell Lines: A variety of human cancer cell lines are used, such as those from glioma, oral squamous cell carcinoma, and ovarian cancer.[7][8][9]

-

Culture Conditions: Cells are typically maintained in Roswell Park Memorial Institute (RPMI) media supplemented with 10% fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.[12]

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. Control cells are treated with an equivalent amount of DMSO.[6]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Seeding: Cells are seeded in 6-well plates and allowed to attach overnight.[6]

-

Treatment: Cells are treated with various concentrations of this compound or DMSO for a specified period (e.g., 24 hours).[6]

-

Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol, typically overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Data Acquisition and Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histograms are analyzed using cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.[13]

Western Blot Analysis

Western blotting is employed to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins.

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., Cyclin B1, CDK1, phospho-Rb, cleaved PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is often used as a loading control to ensure equal protein loading.[6]

In Vitro Kinase Assay

This assay is used to directly measure the inhibitory effect of this compound on the activity of specific CDKs.

-

Enzyme and Substrate Preparation: Recombinant active CDK/cyclin complexes and a suitable substrate (e.g., histone H1 for CDK1/cyclin B) are prepared.

-

Inhibitor Incubation: The CDK/cyclin complex is incubated with varying concentrations of this compound.

-

Kinase Reaction: The kinase reaction is initiated by adding the substrate and ATP (often radiolabeled, e.g., [γ-32P]ATP). The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Detection of Phosphorylation: The reaction is stopped, and the phosphorylated substrate is separated (e.g., by SDS-PAGE) and quantified (e.g., by autoradiography or scintillation counting).

-

IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's inhibition of active CDK1/Cyclin B at the G2/M checkpoint.

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Caption: Logical flow of this compound-induced anaphase catastrophe.

Conclusion

This compound exerts a profound and multi-faceted impact on cell cycle checkpoints, primarily through the potent inhibition of CDK1, CDK2, CDK5, and CDK9. Its ability to induce a strong G2/M arrest is a consistent finding across numerous studies and is a direct consequence of CDK1 inhibition. Furthermore, its capacity to disrupt the spindle assembly checkpoint and trigger anaphase catastrophe highlights a distinct mechanism of inducing cell death in cancer cells. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers seeking to further elucidate the therapeutic potential of this compound and to design novel strategies for targeting cell cycle dysregulation in cancer. Continued investigation into the nuanced, context-dependent effects of this compound on different cell cycle checkpoints will be crucial for its successful clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 4. This compound, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin-dependent kinase inhibitor this compound potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737-Mediated Cell Death in Malignant Human Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on the Biological Effects of Dinaciclib: A Technical Guide

Dinaciclib (formerly SCH 727965) is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs) that has been the subject of extensive preclinical investigation for various malignancies.[1][2] This technical guide provides an in-depth overview of the early-stage research into this compound's biological effects, focusing on its mechanism of action, quantitative potency, and the cellular processes it modulates. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and visual pathways.

Core Mechanism of Action

This compound exerts its anti-tumor effects primarily by inhibiting the activity of multiple cyclin-dependent kinases, which are crucial for cell cycle progression and transcriptional regulation.[2][3] Its primary targets are CDK1, CDK2, CDK5, and CDK9.[4] This multi-targeted approach leads to a dual impact on cancer cells: the disruption of the cell division cycle and the suppression of the transcription of key survival genes.

-

Cell Cycle Regulation (CDK1 & CDK2 Inhibition): By inhibiting CDK1 and CDK2, this compound blocks the G1/S and G2/M transitions of the cell cycle.[3] CDK2, in complex with cyclin E, is essential for the transition from the G1 to the S phase, while CDK1, complexed with cyclin B, is critical for entry into mitosis.[5] Inhibition of these kinases leads to cell cycle arrest, preventing cellular proliferation.[3]

-

Transcriptional Regulation (CDK9 Inhibition): this compound's inhibition of CDK9 is a key component of its cytotoxic activity. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive transcript elongation.[6] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a decrease in the transcription of short-lived mRNAs that code for essential survival proteins, such as the anti-apoptotic protein Mcl-1.[6][7]

Quantitative Analysis of this compound's Potency

The efficacy of this compound has been quantified in numerous preclinical studies, both in cell-free kinase assays and in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary CDK targets. The low nanomolar values underscore its high potency.

| Target Kinase | IC50 (nM) |

| CDK1 | 3 - 4 |

| CDK2 | 1 |

| CDK5 | 1 |

| CDK9 | 4 |

| CDK4/Cyclin D | 100 |

Data sourced from multiple preclinical studies.[4][8][9][10]

Table 2: In Vitro Cytotoxicity of this compound Across Various Cancer Cell Lines

This table presents the IC50 values for this compound-induced growth inhibition in a selection of human cancer cell lines, demonstrating its broad-spectrum activity.

| Cancer Type | Cell Line(s) | IC50 Range (nM) |

| Ovarian Cancer | Various | 13.8 - 123.5 |

| Pediatric Cancers | Various | 3.4 - 11.2 (Median 7.5) |

| Thyroid Cancer | Various | 7.1 - 16.0 |

| Neuroblastoma | Various | Low nanomolar |

| Oral Squamous Cell Carcinoma | Ca9-22, OECM-1, HSC-3 | Dose-dependent reduction |

Data compiled from various in vitro studies.[5][9][11][12]

Key Biological Effects

Cell Cycle Arrest

A primary consequence of this compound treatment is the induction of cell cycle arrest. By inhibiting CDK1 and CDK2, this compound prevents cancer cells from progressing through critical checkpoints.[3] Flow cytometry analyses have consistently shown that this compound treatment leads to an accumulation of cells in the G2/M phase and an increase in the sub-G1 population, which is indicative of apoptosis.[9][13][14][15] For instance, in oral squamous cell carcinoma (OSCC) cell lines, this compound was shown to downregulate cyclins A, B, D, and E, as well as CDKs 1 and 2, effectively halting the cell cycle at both the G1/S and G2/M transitions.[3] Similarly, in thyroid cancer cell lines, this compound induced G2/M phase arrest.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (this compound) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pro-survival signal inhibition by CDK inhibitor this compound in Chronic Lymphocytic Leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A cyclin-dependent kinase inhibitor, this compound in preclinical treatment models of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclin-dependent kinase inhibitor this compound potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | this compound as an effective pan-cyclin dependent kinase inhibitor in platinum resistant ovarian cancer [frontiersin.org]

- 14. Study of the mechanism by which this compound induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Dinaciclib In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinaciclib (formerly SCH 727965) is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs), with significant activity against CDK1, CDK2, CDK5, and CDK9.[1][2] These kinases are crucial regulators of cell cycle progression and transcription. By inhibiting these CDKs, this compound effectively induces cell cycle arrest and apoptosis in various cancer cell lines, making it a promising therapeutic agent in oncology research.[2][3][4] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using a common colorimetric assay.

Mechanism of Action

This compound exerts its anti-proliferative effects by targeting key regulators of the cell cycle. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M phases.[3] This is often accompanied by a decrease in the phosphorylation of the retinoblastoma protein (Rb).[5][6] Furthermore, inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.[7] The induction of apoptosis is further evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[3]

Quantitative Data: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KKU-100 | Biliary Tract Cancer | 8 | [8] |

| OCUG-1 | Biliary Tract Cancer | 33 | [8] |

| OZ | Biliary Tract Cancer | 7 | [8] |

| NT2/D1 | Nonseminomatous Testicular Cancer | 800 | [9] |

| NT2/D1-R | Nonseminomatous Testicular Cancer | 4220 | [9] |

| NCCIT | Nonseminomatous Testicular Cancer | 3700 | [9] |

| NCCIT-R | Nonseminomatous Testicular Cancer | 5390 | [9] |

| U87 | Glioblastoma | 10-20 | [7] |

| T98G | Glioblastoma | >500 | [7] |

| RPMI8226 | Multiple Myeloma | 40-80 | [10] |

| H929 | Multiple Myeloma | 40-80 | [10] |

Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol details the steps for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding (Day 1)

-

Harvest cells from culture flasks during their logarithmic growth phase.

-

Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

-

Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well, optimize for your cell line).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment (Day 2)

-

Prepare a series of this compound dilutions in complete culture medium from your stock solution. A typical concentration range for initial experiments could be from 1 nM to 10 µM.

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[8][13]

-

-

MTT Assay and Data Acquisition (Day 4 or 5)

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12]

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Express the cell viability as a percentage of the vehicle-treated control cells:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value.

Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

For a more sensitive and high-throughput compatible alternative, the CellTiter-Glo® assay can be used. This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[14]

Brief Protocol Outline

-

Follow steps 1 and 2 of the MTT protocol for cell seeding and this compound treatment in an opaque-walled 96-well plate.

-

After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[15]

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

-

Measure the luminescence using a plate reader.

-

Data analysis is performed similarly to the MTT assay, with relative luminescence units (RLU) used instead of absorbance.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Study of the mechanism by which this compound induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A first-in-human, phase 1, dose-escalation study of this compound, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Synthetic lethality of cyclin-dependent kinase inhibitor this compound with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. goldbio.com [goldbio.com]

- 12. researchgate.net [researchgate.net]

- 13. The CDK Inhibitor this compound Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promegaconnections.com [promegaconnections.com]

- 15. OUH - Protocols [ous-research.no]

Dinaciclib Administration in Mouse Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Dinaciclib, a potent inhibitor of cyclin-dependent kinases (CDKs), in mouse xenograft models. These guidelines are intended to assist in the design and execution of preclinical studies evaluating the efficacy of this compound in various cancer models.

Introduction to this compound

This compound (formerly SCH 727965) is a small molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[1][2] By inhibiting these key regulators of the cell cycle and transcription, this compound can induce cell cycle arrest, apoptosis, and suppression of tumor growth.[3][4][5] Preclinical studies in various cancer cell lines and mouse xenograft models have demonstrated its potent anti-tumor activity, making it a compound of significant interest in oncology research.[1][6][7][8][9]

Mechanism of Action: Targeting the Cell Cycle and Transcription

This compound exerts its anti-tumor effects primarily through the inhibition of CDKs that play crucial roles in two fundamental cellular processes: cell cycle progression and gene transcription.

-

Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase.[3][4] This cell cycle arrest prevents cancer cells from dividing and proliferating.

-

Transcriptional Inhibition: this compound's inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1.[4] This disruption of transcriptional regulation ultimately promotes apoptosis in cancer cells. The inhibition of CDK9 can also reduce the expression of key oncogenes like MYC.[5]

Caption: this compound's dual mechanism of action.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies on this compound in mouse xenograft models.

Table 1: this compound Dosing and Efficacy in Mouse Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| Anaplastic Thyroid Cancer | 8505C | Nude Mice | 40, 50 | Intraperitoneal (IP) | Daily | Significant tumor growth repression | [7] |

| Cholangiocarcinoma | KKU-213A | Nude Mice | 20 | Intraperitoneal (IP) | Daily, 3 days/week for 2 weeks | Significant suppression of tumor growth | [6] |

| Neuroblastoma | NGP, SH-SY5Y | Nude Mice | 20 | Intraperitoneal (IP) | Daily for 2 days | Significant reduction in tumor weight | [10] |

| Ovarian Carcinoma | A2780 | Nude Mice | 5 (MED) | Intraperitoneal (IP) | Daily for 7 days | >50% TGI | [1] |

| Colon Adenocarcinoma | COLO-320DM | Nude Mice | 40 (single dose) | Intraperitoneal (IP) | Every 4 days | 25% TGI | [11] |

| Colon Adenocarcinoma | COLO-320DM | Nude Mice | 20 (split dose, 2h apart) | Intraperitoneal (IP) | Every 4 days | 66% TGI | [11] |

| Pancreatic Ductal Adenocarcinoma | KPC (transgenic) | - | - | - | - | Significantly delayed tumor progression and prolonged survival | [9] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Conditions | Reference |

| Cmax | - | 5 mg/kg, IP administration | [12] |

| AUC | - | 5 mg/kg, IP administration | [12] |

| Terminal Half-life | 2.31 to 2.95 hours | 2-hour IV infusion in human patients (similar decline observed in mice) | [13] |

| Maximum Tolerated Dose (MTD) | 60 mg/kg | Daily IP administration for 7 days in nude mice | [1] |

Experimental Protocols

Xenograft Model Establishment

This protocol outlines the general steps for establishing a subcutaneous xenograft model. Specific cell lines and mouse strains may require optimization.

Caption: Standard workflow for a mouse xenograft study.

Materials:

-

Selected cancer cell line

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

Sterile syringes and needles

-

Anesthetic (e.g., isoflurane)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the chosen cancer cell line under standard conditions until a sufficient number of cells is obtained.

-

Cell Preparation:

-

Harvest cells using trypsin-EDTA and wash with PBS.

-

Perform a cell count and assess viability (typically >95%).

-

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL).

-

-

Animal Preparation:

-

Anesthetize the mice according to approved institutional protocols.

-

Shave the area for injection (typically the flank).[16]

-

-

Tumor Cell Implantation:

-

Inject the cell suspension (e.g., 100-200 µL) subcutaneously into the flank of each mouse.[16]

-

-

Tumor Growth Monitoring:

-

Randomization:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]

-

This compound Preparation and Administration

Materials:

-

This compound powder

-

Vehicle for reconstitution (e.g., DMSO, saline, or a specified formulation)

-

Sterile syringes and needles for administration

Procedure:

-

This compound Preparation:

-

Prepare this compound solution on the day of administration.

-

Reconstitute the this compound powder in a suitable vehicle to the desired stock concentration. Further dilutions can be made with sterile saline or PBS. The final concentration should be calculated based on the desired dose and the average weight of the mice.

-

-

Administration:

-

The most common route of administration for this compound in preclinical xenograft studies is intraperitoneal (IP) injection.[6][7][10]

-

Administer the prepared this compound solution to the mice in the treatment group according to the predetermined dosing schedule.

-

The control group should receive an equivalent volume of the vehicle.

-

Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.[7]

-

Endpoint and Data Analysis

Procedure:

-

Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

-

Tumor Excision and Analysis:

-

At the end of the study, euthanize the mice according to approved protocols.

-

Excise the tumors and measure their final weight.

-

Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry, or Western blotting, to assess target engagement and pharmacodynamic effects.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Perform statistical analysis to determine the significance of the observed differences in tumor growth.

-

Conclusion

The protocols and data presented provide a comprehensive guide for the use of this compound in mouse xenograft models. Careful planning of the experimental design, including the choice of cell line, mouse strain, and dosing regimen, is crucial for obtaining reliable and reproducible results. These application notes serve as a valuable resource for researchers investigating the preclinical efficacy of this compound and its potential as a cancer therapeutic.

References

- 1. A first-in-human, phase 1, dose-escalation study of this compound, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor this compound administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the mechanism by which this compound induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Inhibition of cyclin dependent kinase 9 by this compound suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor this compound on Cholangiocarcinoma In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. e-century.us [e-century.us]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of this compound (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound is a Novel Cyclin Dependent Kinase Inhibitor with Significant Clinical Activity in Relapsed and Refractory Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is a Xenograft? | Taconic Biosciences [taconic.com]

- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 16. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

Application Notes and Protocols for Western Blot Analysis Following Dinaciclib Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis to investigate the cellular effects of Dinaciclib, a potent inhibitor of cyclin-dependent kinases (CDKs). This document outlines the experimental workflow, from cell culture and drug treatment to protein extraction and immunodetection. Additionally, it summarizes the expected quantitative changes in key signaling proteins and visualizes the affected signaling pathways.

Introduction

This compound (SCH-727965) is an experimental drug that functions as a multi-CDK inhibitor, targeting CDK1, CDK2, CDK5, and CDK9.[1][2][3] Its mechanism of action involves the disruption of the cell cycle, leading to cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5] Western blotting is a crucial technique to elucidate the molecular mechanisms underlying this compound's anti-tumor activity by examining changes in protein expression and phosphorylation status of key cellular proteins.

Data Presentation: Quantitative Changes in Protein Expression

The following tables summarize the typical quantitative changes observed in protein levels after this compound treatment, as determined by Western blot analysis in various cancer cell lines.

Table 1: Effects of this compound on Cell Cycle Regulatory Proteins

| Protein | Cell Line(s) | Treatment Condition | Observed Change | Reference(s) |

| pRb (S807/811) | A2780, OVCAR3 | This compound | Decreased | [6] |

| pRb (T821/826) | CC-RCC cell lines | 40 nM this compound for 24h | Decreased | [7] |

| Cyclin A | A2780, OVCAR3 | This compound | Decreased | [6] |

| Cyclin B1 | TNBC cell lines, Glioma cell lines | 50nM this compound for 4-24h | Decreased | [2][4] |

| Cyclin D1 | Glioma cell lines | This compound | Decreased | [2] |

| Cyclin E | A2780 | This compound | Decreased | [6] |

| CDK1 | A2780, OVCAR3, Raji | This compound | Decreased | [3][6] |

| CDK2 | A2780 | This compound | Decreased | [6] |

| CDK9 | Glioma cell lines | This compound | Decreased | [2] |

| c-MYC | TNBC cell lines | 50nM this compound for 4-24h | Decreased | [4] |

Table 2: Effects of this compound on Apoptosis-Related Proteins

| Protein | Cell Line(s) | Treatment Condition | Observed Change | Reference(s) |

| Cleaved PARP | TNBC, Ovarian, CC-RCC, Melanoma | This compound (20-50nM for 24h) | Increased | [4][6][7][8] |

| Cleaved Caspase-3 | CC-RCC, Melanoma | This compound (30-40nM for 24-48h) | Increased | [7][8] |

| Survivin | TNBC, Ovarian | This compound | Decreased | [4][6] |

| XIAP | Ovarian, Melanoma | This compound | Decreased | [6][8] |

| Mcl-1 | Ovarian, CC-RCC, Melanoma | This compound | Decreased | [6][7][8] |

| Bcl-2 | Melanoma | 30 nM this compound for up to 48h | Decreased | [8] |

| p53 | Melanoma (1205Lu) | 30 nM this compound for up to 48h | Increased | [8] |

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound primarily inhibits multiple cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. The diagram below illustrates the key pathways affected by this compound.

Figure 1: Simplified signaling pathway of this compound's action.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for performing a Western blot experiment after treating cells with this compound.

Figure 2: Western blot experimental workflow after this compound treatment.

Experimental Protocols

Materials

-

Cell Lines: Appropriate cancer cell lines (e.g., TNBC, Ovarian, CC-RCC, Melanoma cell lines).[4][6][7][8]

-

This compound: (SCH-727965)

-

Cell Culture Media and Reagents: As required for the specific cell line.

-

Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA Protein Assay Kit (or equivalent).

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

-

Transfer Buffer: (e.g., Towbin buffer)

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibodies: Specific to the target proteins (e.g., rabbit anti-cleaved PARP, mouse anti-Cyclin B1, rabbit anti-pRb (S807/811), etc.).

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate: ECL Western Blotting Substrate.

-

Imaging System: Chemiluminescence imager.

Cell Treatment

-

Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach approximately 50-70% confluency.[7]

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 20-50 nM).[4][7]

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 4, 24, or 48 hours).[4][8]

Protein Extraction and Quantification

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the mechanism by which this compound induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclin-dependent kinase inhibitor this compound potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Application Note: Cell Cycle Analysis Using Flow Cytometry with Dinaciclib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinaciclib is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, CDK5, and CDK9.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[3] this compound induces cell cycle arrest and apoptosis in various cancer cell lines by disrupting the normal progression of the cell cycle.[1][4] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining.

Flow cytometry with PI staining is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This method allows for the quantitative analysis of cell cycle arrest induced by compounds like this compound.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by inhibiting key CDKs that regulate critical cell cycle transitions.

-

CDK1/Cyclin B: Inhibition of CDK1, a key regulator of the G2/M transition, leads to arrest at the G2/M phase of the cell cycle.[1][5]

-

CDK2/Cyclin E & A: Inhibition of CDK2, which is crucial for the G1/S transition and S phase progression, can cause arrest at these checkpoints.[4]

-

CDK9/Cyclin T: Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1 and key cell cycle regulators such as c-Myc and Cyclin B1.[6][7]

The collective inhibition of these CDKs results in a decrease in the phosphorylation of the Retinoblastoma protein (pRb), preventing the release of E2F transcription factors and thereby blocking cell cycle progression.[6][7] This ultimately leads to cell cycle arrest and, in many cases, apoptosis, which can be observed as a sub-G1 peak in flow cytometry analysis.[4][8]

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cell cycle distribution in various cancer cell lines, as determined by flow cytometry.

Table 1: Effect of this compound on Cell Cycle Distribution in Oral Squamous Cell Carcinoma (OSCC) Cell Lines after 24-hour treatment.[4]

| Cell Line | This compound (nM) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |

| Ca9-22 | 0 | 1.5 | 55.2 | 25.1 | 18.2 |

| 6.25 | 2.1 | 53.8 | 27.5 | 16.6 | |

| 12.5 | 3.5 | 48.9 | 32.4 | 15.2 | |

| 25 | 8.7 | 40.1 | 35.8 | 15.4 | |

| OECM-1 | 0 | 1.2 | 60.5 | 22.3 | 16.0 |

| 6.25 | 1.8 | 58.7 | 24.1 | 15.4 | |

| 12.5 | 2.9 | 50.3 | 28.9 | 17.9 | |

| 25 | 6.5 | 45.2 | 30.1 | 18.2 | |

| HSC-3 | 0 | 1.8 | 62.1 | 21.5 | 14.6 |

| 6.25 | 2.5 | 59.8 | 23.4 | 14.3 | |

| 12.5 | 4.1 | 52.6 | 27.8 | 15.5 | |

| 25 | 7.9 | 47.3 | 29.5 | 15.3 |

Table 2: Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cell Lines after 48-hour treatment.[2]

| Cell Line | This compound (µM) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |

| A2780 | 0 | 2.1 | 58.4 | 23.7 | 15.8 |

| 0.01 | 4.5 | 45.2 | 20.1 | 30.2 | |

| 0.1 | 10.3 | 65.1 | 12.3 | 12.3 | |

| OVCAR3 | 0 | 3.2 | 60.1 | 21.5 | 15.2 |

| 0.01 | 6.8 | 48.7 | 30.5 | 14.0 | |

| 0.1 | 12.5 | 40.3 | 25.1 | 22.1 |

Visualizations

Signaling Pathway of this compound's Action on the Cell Cycle

Caption: this compound's mechanism of action on key cell cycle regulators.

Experimental Workflow for Cell Cycle Analysis

References

- 1. Study of the mechanism by which this compound induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase inhibitor this compound potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound inhibits the growth of acute myeloid leukemia cells through either cell cycle-related or ERK1/STAT3/MYC pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of cyclin dependent kinase 9 by this compound suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic lethality of cyclin-dependent kinase inhibitor this compound with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Combining Dinaciclib with Cisplatin in Preclinical Ovarian Cancer Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the preclinical application of Dinaciclib in combination with cisplatin for the treatment of ovarian cancer. It summarizes key quantitative data from preclinical studies and offers comprehensive protocols for the described experimental procedures.

Introduction